molecular formula C8H7BClN3O2 B14082196 (1-(6-Chloropyridin-3-yl)-1H-pyrazol-4-yl)boronic acid

(1-(6-Chloropyridin-3-yl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B14082196
M. Wt: 223.42 g/mol
InChI Key: MUDRBCOHWBTKBQ-UHFFFAOYSA-N
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Description

(1-(6-Chloropyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound features a boronic acid group attached to a pyrazole ring, which is further substituted with a chloropyridine moiety. The unique structure of this compound makes it a valuable reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloropyridin-3-yl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.

    Chloropyridine Substitution: The chloropyridine moiety is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the pyrazole ring.

    Boronic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloropyridin-3-yl)-1H-pyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation.

    Substituted Pyridines: Formed through nucleophilic substitution.

Scientific Research Applications

(1-(6-Chloropyridin-3-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyridin-3-yl)-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid group transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(6-Chloropyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is unique due to its combination of a boronic acid group with a pyrazole ring and a chloropyridine moiety. This structure provides versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C8H7BClN3O2

Molecular Weight

223.42 g/mol

IUPAC Name

[1-(6-chloropyridin-3-yl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C8H7BClN3O2/c10-8-2-1-7(4-11-8)13-5-6(3-12-13)9(14)15/h1-5,14-15H

InChI Key

MUDRBCOHWBTKBQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C2=CN=C(C=C2)Cl)(O)O

Origin of Product

United States

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